molecular formula C19H22N2O8S2 B2639942 N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide CAS No. 865593-76-6

N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide

Cat. No.: B2639942
CAS No.: 865593-76-6
M. Wt: 470.51
InChI Key: FQJUJJRSXKYOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide: is a synthetic organic compound characterized by its complex structure, which includes a benzo[c]chromene core with disulfonamide groups. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[c]chromene Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromene structure.

    Introduction of Disulfonamide Groups: The disulfonamide groups are introduced through sulfonation reactions, where sulfonyl chlorides react with amines in the presence of a base.

    Attachment of 2-Methoxyethyl Groups: The final step involves the alkylation of the amine groups with 2-methoxyethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c]chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzo[c]chromene structure, potentially converting it to a hydroxyl group.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzo[c]chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The presence of sulfonamide groups suggests it may interact with enzymes that have sulfonamide-binding sites, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a promising lead compound for new drug candidates.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the benzo[c]chromene core and sulfonamide groups.

Mechanism of Action

The mechanism of action of N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate enzyme activity. The benzo[c]chromene core may interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N3,N8-bis(2-hydroxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide: Similar structure but with hydroxyethyl groups instead of methoxyethyl groups.

    N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-dicarboxamide: Similar structure but with carboxamide groups instead of sulfonamide groups.

Uniqueness

N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide is unique due to the presence of both methoxyethyl and sulfonamide groups, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-N,8-N-bis(2-methoxyethyl)-6-oxobenzo[c]chromene-3,8-disulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O8S2/c1-27-9-7-20-30(23,24)13-3-5-15-16-6-4-14(31(25,26)21-8-10-28-2)12-18(16)29-19(22)17(15)11-13/h3-6,11-12,20-21H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJUJJRSXKYOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C=C(C=C3)S(=O)(=O)NCCOC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.